molecular formula C15H19N3O2S B11003900 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(propan-2-yl)furan-2-carboxamide

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(propan-2-yl)furan-2-carboxamide

Cat. No.: B11003900
M. Wt: 305.4 g/mol
InChI Key: MICBGIZIVJHUFG-UHFFFAOYSA-N
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Description

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(propan-2-yl)furan-2-carboxamide is a complex organic compound that features a furan ring, a pyrimidine ring, and a carboxamide group

Preparation Methods

The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(propan-2-yl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting appropriate starting materials under specific conditions to form the 4,6-dimethylpyrimidine-2-thiol.

    Attachment of the furan ring: The furan ring can be introduced through a nucleophilic substitution reaction, where the thiol group of the pyrimidine reacts with a furan derivative.

    Formation of the carboxamide group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(propan-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furan or pyrimidine rings can be functionalized with different substituents using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(propan-2-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.

    Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

    Industrial Applications: The compound can be used in the development of new catalysts or as a building block for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(propan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(propan-2-yl)furan-2-carboxamide can be compared with other similar compounds, such as:

    4,6-dimethylpyrimidin-2-yl derivatives: These compounds share the pyrimidine ring structure and may have similar biological activities.

    Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide group, and may have similar chemical reactivity.

    Sulfur-containing heterocycles: These compounds contain sulfur atoms in their structure and may have similar chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique properties and applications.

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-propan-2-ylfuran-2-carboxamide

InChI

InChI=1S/C15H19N3O2S/c1-9(2)16-14(19)13-6-5-12(20-13)8-21-15-17-10(3)7-11(4)18-15/h5-7,9H,8H2,1-4H3,(H,16,19)

InChI Key

MICBGIZIVJHUFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC(C)C)C

Origin of Product

United States

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